(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide
Description
(Z)-2-((1H-Benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide is a benzimidazole-derived hydrazide hybrid compound. Its structure combines a benzimidazole core with a thioacetohydrazide moiety and a thiophene-containing ethylidene group. This article focuses on comparing this compound with structurally similar analogs, emphasizing synthesis, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-10(13-7-4-8-21-13)18-19-14(20)9-22-15-16-11-5-2-3-6-12(11)17-15/h2-8H,9H2,1H3,(H,16,17)(H,19,20)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQQDRZDLSJXHR-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(1-(thiophen-2-yl)ethylidene)acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Thioether formation: The benzimidazole derivative can be reacted with a thiol to introduce the thioether linkage.
Hydrazide formation:
Schiff base formation: Finally, the hydrazide can be condensed with an aldehyde or ketone containing the thiophene ring to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Reaction Mechanism
2.1 Hydrazide Formation
The reaction of 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid with hydrazine hydrate involves nucleophilic attack on the carbonyl carbon, followed by loss of water to form the hydrazide .
2.2 Schiff Base Formation
The condensation with thiophen-2-yl aldehyde proceeds via:
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Protonation of the aldehyde carbonyl oxygen.
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Nucleophilic attack by the hydrazide nitrogen.
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Elimination of water to form the imine bond .
Catalytic ZnCl₂ facilitates the reaction by polarizing bonds and stabilizing intermediates .
Analytical Characterization
3.1 Spectroscopic Analysis
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FT-IR : Absorption bands at ~1600–1620 cm⁻¹ indicate C=N stretching (Schiff base) .
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¹H NMR : Singlet signals for ethylidene protons and hydroxyl groups confirm structural integrity .
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¹³C NMR : Distinct signals for carbonyl carbons (e.g., ~163.7 ppm) and aromatic carbons .
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Mass Spectrometry : Molecular ion peak at m/z = 577.17 confirms molecular weight .
3.2 Chromatographic Monitoring
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Thin-layer chromatography (TLC) is used to track reaction progress and purity.
Potential Chemical Reactions
4.1 Hydrolysis
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The hydrazide group may hydrolyze under acidic conditions to regenerate the parent acid and hydrazine .
4.2 Oxidation
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The thio group (-SH) could oxidize to sulfonic acid (-SO₃H) under strong oxidizing agents (e.g., H₂O₂).
4.3 Substitution Reactions
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The thiophen-2-yl moiety may undergo electrophilic substitution (e.g., bromination) at activated positions.
4.4 Cyclization
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
Anticancer Activity:
Recent studies have shown that derivatives of benzimidazole compounds, including those similar to (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide, possess significant anticancer properties. For instance, a study indicated that certain benzimidazole derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Research showed that similar benzimidazole derivatives exhibited substantial antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were notably low, indicating high efficacy .
Antioxidant Activity:
Studies have reported that benzimidazole derivatives can act as antioxidants, which may help in protecting cells from oxidative stress. This property is crucial in preventing cellular damage and could be beneficial in treating diseases associated with oxidative damage .
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
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Case Study 1: Anticancer Evaluation
A series of synthesized benzimidazole derivatives were tested for their anticancer properties against various tumor cell lines. The results indicated that modifications at specific positions on the benzimidazole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range . -
Case Study 2: Antimicrobial Testing
In a comparative study, different derivatives including this compound were screened for antimicrobial activity. The results demonstrated that certain substitutions improved efficacy against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .
Mechanism of Action
The mechanism of action of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(1-(thiophen-2-yl)ethylidene)acetohydrazide would depend on its specific biological target. Generally, such compounds might:
Interact with DNA: Binding to DNA and interfering with its replication.
Inhibit Enzymes: Acting as enzyme inhibitors by binding to the active site or allosteric sites.
Modulate Receptors: Binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Thiophene-containing derivatives (e.g., Compound 15) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfur atom’s polarizability . Methoxy-substituted analogs (e.g., 4, 13b/c) show improved solubility in ethanol .
- Thermal Stability : Melting points for methoxy-substituted derivatives (206–208°C) are higher than those with nitro groups, likely due to stronger intermolecular hydrogen bonding .
Enzyme Inhibition
- α-Glucosidase/α-Amylase Inhibition : Compounds with nitro (18, 21) or fluoro (19, 20) substituents show IC₅₀ values in the micromolar range, attributed to electron-withdrawing groups enhancing binding to enzyme active sites . The target compound’s thiophene group may mimic these effects via sulfur-mediated hydrophobic interactions.
- Molecular Docking : Nitro-substituted analogs (18, 21) form hydrogen bonds with α-glucosidase residues (e.g., Asp349), while thiophene derivatives could engage in sulfur-π interactions with hydrophobic pockets .
Antimicrobial and Anticancer Activity
- Methoxy-substituted analogs (e.g., 4) demonstrate moderate antibacterial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli .
- Thiosemicarbazone derivatives (e.g., 18–21) exhibit anticancer activity against leukemia cell lines (IC₅₀: 12–45 µM), with potency linked to substituent electronegativity .
Key Differences and Trends
Biological Activity
The compound (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide is a novel derivative of benzimidazole and thiophene, which has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of (1H-benzo[d]imidazol-2-yl)thio with (1-(thiophen-2-yl)ethylidene)acetohydrazide . The reaction is often conducted in a solvent such as glacial acetic acid under reflux conditions to promote the formation of the desired product. Characterization techniques like NMR and IR spectroscopy are employed to confirm the structure.
Key Characteristics:
- Molecular Formula: C16H14N4OS
- Molecular Weight: 310 g/mol
- Melting Point: 262˚C - 264˚C
- Yield: Approximately 90%
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant antimicrobial properties. In particular, studies have shown efficacy against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Escherichia coli | 3.9 – 7.8 µg/mL |
| Candida albicans | < 10 µg/mL |
| Mycobacterium smegmatis | < 5 µg/mL |
These findings suggest that the compound has broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial or antifungal agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values:
- HeLa: 15 µM
- MCF-7: 20 µM
These results highlight the potential of this compound as a therapeutic agent in cancer treatment .
The mechanism through which this compound exerts its biological effects involves interactions with critical molecular targets:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Binding: Its structural features allow it to bind effectively to various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Biofilm Disruption: Preliminary studies suggest that it can disrupt biofilm formation in pathogenic bacteria, enhancing its effectiveness against infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A recent study demonstrated that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating potent efficacy .
- Anticancer Activity : In vitro tests on various cancer cell lines revealed that this compound could effectively inhibit proliferation and induce apoptosis, suggesting its potential as an anticancer drug candidate .
- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications in the thiophene and benzimidazole moieties significantly affect biological activity, emphasizing the importance of these functional groups in enhancing therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide, and how are yields optimized?
The compound is synthesized via condensation reactions between benzimidazole-thiol derivatives and substituted hydrazides. Key steps include:
- Thioether formation : React 2-mercaptobenzimidazole with chloroacetohydrazide intermediates under basic conditions (e.g., K₂CO₃) to form the thioether linkage .
- Hydrazone formation : Condense the intermediate with 1-(thiophen-2-yl)ethanone under acidic or solvent-free conditions to form the (Z)-configured hydrazone. Eaton’s reagent (P₂O₅/MeSO₃H) in solvent-free conditions improves yields (90–96%) by activating carbonyl groups and reducing side reactions .
- Purification : Recrystallize using ethanol or ethyl acetate/hexane mixtures. Monitor purity via TLC and characterize with ¹H/¹³C NMR and HR-MS .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- ¹H/¹³C NMR : Assign peaks for the benzimidazole NH (~12–13 ppm), thiophene protons (6.5–7.5 ppm), and hydrazide NH (8–10 ppm). The (Z)-configuration is confirmed by NOESY correlations between the thiophene ethylidene proton and benzimidazole protons .
- HR-MS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₄N₄OS₂: 367.0642; observed: 367.0638) .
- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in DMSO/water and analyzing diffraction patterns .
Q. How is initial biological screening conducted to assess enzyme inhibitory activity?
- Target enzymes : Prioritize α-glucosidase, α-amylase, and cholinesterases due to structural similarity to known inhibitors .
- In vitro assays :
- Positive controls : Compare to acarbose (α-glucosidase) and donepezil (AChE). Report IC₅₀ values and selectivity ratios .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of enzyme inhibition?
- Protein preparation : Retrieve enzyme structures (e.g., PDB ID 3WYH for α-glucosidase) and remove water/ligands using Discovery Studio .
- Ligand preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G*) and generate conformers with AutoDock Tools .
- Docking protocols : Use AutoDock Vina with a grid box centered on the active site. Validate with redocking (RMSD <2.0 Å). Key interactions include:
- Scoring : Rank binding energies (ΔG ≤ -8.0 kcal/mol suggests strong inhibition) .
Q. How can structure-activity relationships (SAR) guide the optimization of inhibitory activity?
- Substituent effects :
- Methodology :
Q. How should contradictory data in biological assays be analyzed?
- Case example : A compound may show high in vitro inhibition but poor in vivo efficacy due to pharmacokinetic limitations.
- Resolution steps :
- Solubility : Measure logP (e.g., >3.0 indicates poor aqueous solubility) and reformulate with cyclodextrins .
- Metabolic stability : Perform liver microsome assays (e.g., t₁/₂ <30 min suggests rapid clearance) .
- Off-target effects : Screen against related enzymes (e.g., β-glucosidase) to confirm selectivity .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce ester groups at the hydrazide moiety to enhance membrane permeability. Hydrolyze in plasma to release active form .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release. Monitor plasma levels via LC-MS/MS .
- Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and genotoxicity (Ames test) before rodent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
